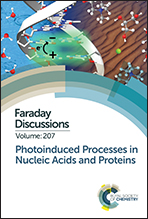Toward solid-state Limetal–air batteries; an SOFC perspective of solid 3D architectures, heterogeneous interfaces, and oxygen exchange kinetics
Faraday Discussions Pub Date: 2023-08-11 DOI: 10.1039/D3FD00119A
Abstract
The full electrification of transportation will require batteries with both 3–5× higher energy densities and a lower cost than what is available in the market today. Energy densities of >1000 W h kg−1 will enable electrification of air transport and are among the very few technologies capable of achieving this energy density. Limetal–O2 or Limetal–air are theoretically able to achieve this energy density and are also capable of reducing the cost of batteries by replacing expensive supply chain constrained cathode materials with “free” air. However, the utilization of liquid electrolytes in the Limetal–O2/Limetal–air battery has presented many obstacles to the optimum performance of this battery including oxidation of the liquid electrolyte and the Limetal anode. In this paper a path towards the development of a Limetal–air battery using a cubic garnet Li7La3Zr2O12 (LLZ) solid-state ceramic electrolyte in a 3D architecture is described including initial cycling results of a Limetal–O2 battery using a recently developed mixed ionic and electronic (MIEC) LLZ in that 3D architecture. This 3D architecture with porous MIEC structures for the O2/air cathode is essentially the same as a solid oxide fuel cell (SOFC) indicating the importance of leveraging SOFC technology in the development of solid-state Limetal–O2/air batteries.


Recommended Literature
- [1] Enhancement of pore confinement caused by the mosaic structure on Ru nanoparticles for pH-universal hydrogen evolution reaction†
- [2] Dendrimer modified magnetic iron oxide nanoparticle/DNA/PEI ternary magnetoplexes: a novel strategy for magnetofection
- [3] The crystal structure and growth direction of Cu2S nanowire arrays fabricated on a copper surface
- [4] Formation of naproxen–polylactic acid nanoparticles from supercritical solutions and their characterization in the aerosol phase
- [5] Highly efficient, deep-red organic light-emitting devices using energy transfer from exciplexes†
- [6] Synthesis and characterization of micrometre-sized, polypyrrole-coated polystyrene latexes
- [7] New-generation integrated devices based on dye-sensitized and perovskite solar cells
- [8] A band-gap-graded CZTSSe solar cell with 12.3% efficiency†
- [9] Facile synthesis and photoelectric properties of carbon dots with upconversion fluorescence using arc-synthesized carbon by-products†
- [10] PPEGMEMA-based cationic copolymers designed for layer-by-layer assembly†

Journal Name:Faraday Discussions
Research Products
-
CAS no.: 151055-86-6
-
CAS no.: 1596-13-0
-
CAS no.: 178064-02-3









